molecular formula C22H33NO B14351330 N,N-Dicyclohexyl-4-phenylbutanamide CAS No. 91424-78-1

N,N-Dicyclohexyl-4-phenylbutanamide

Cat. No.: B14351330
CAS No.: 91424-78-1
M. Wt: 327.5 g/mol
InChI Key: HAGNUEIFIGWSPE-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-4-phenylbutanamide is a chemical compound of interest in specialized organic synthesis and life sciences research. As a substituted amide, its structure features both aromatic and cycloaliphatic components, which may influence its physicochemical properties and interactions in experimental settings. While the specific biological activity and research applications for this exact compound are an area of active investigation, its molecular architecture suggests potential as a building block for the development of novel compounds or as a candidate for material science studies. Researchers are exploring its utility in various fields, which may include medicinal chemistry and pharmacology. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

91424-78-1

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

N,N-dicyclohexyl-4-phenylbutanamide

InChI

InChI=1S/C22H33NO/c24-22(18-10-13-19-11-4-1-5-12-19)23(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1,4-5,11-12,20-21H,2-3,6-10,13-18H2

InChI Key

HAGNUEIFIGWSPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling (EDC/HOBt)

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation. This approach minimizes racemization and enhances yield in sterically hindered systems.

Procedure:

  • Dissolve 4-phenylbutanoic acid (10 mmol, 1.78 g) and dicyclohexylamine (10 mmol, 1.81 g) in anhydrous dichloromethane (50 mL).
  • Add EDC (12 mmol, 2.30 g) and HOBt (10 mmol, 1.35 g) under nitrogen atmosphere.
  • Stir at 0°C for 1 hour, then warm to room temperature and react for 24 hours.
  • Quench with aqueous HCl (1 M), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization from ethanol/water (9:1).

Typical Yields: 70–85%
Purity (HPLC): ≥98%

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C
Reaction Time 24 hours
Workup Acidic quench, extraction
Purification Recrystallization

Mixed Carbonate Approach

This method employs isobutyl chloroformate to generate a reactive mixed carbonate intermediate, facilitating amide formation under mild conditions.

Procedure:

  • Cool a solution of 4-phenylbutanoic acid (10 mmol) and N-methylmorpholine (12 mmol) in THF (30 mL) to −15°C.
  • Add isobutyl chloroformate (12 mmol) dropwise, stir for 30 minutes.
  • Introduce dicyclohexylamine (10 mmol) and stir for 6 hours at −15°C.
  • Warm to room temperature, filter precipitated salts, and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Typical Yields: 65–75%
Advantage: Reduced epimerization risk compared to carbodiimide methods.

Acid Chloride Route

Synthesis of 4-Phenylbutanoyl Chloride

The acid chloride intermediate is prepared using thionyl chloride or oxalyl chloride .

Procedure:

  • Reflux 4-phenylbutanoic acid (10 mmol) with thionyl chloride (15 mmol, 1.78 mL) in toluene (20 mL) for 3 hours.
  • Remove excess thionyl chloride and toluene under reduced pressure.

Yield: >95% (crude, used without purification).

Amidation with Dicyclohexylamine

Procedure:

  • Dissolve dicyclohexylamine (10 mmol) in anhydrous diethyl ether (30 mL).
  • Add 4-phenylbutanoyl chloride (10 mmol) dropwise at 0°C under nitrogen.
  • Stir for 2 hours, then warm to room temperature and react for 12 hours.
  • Wash with 5% NaHCO₃, dry over MgSO₄, and concentrate.
  • Recrystallize from hexane.

Typical Yields: 80–90%
Purity (NMR): >99%

Catalytic Methods

Boron Trifluoride-Etherate Catalysis

BF₃·OEt₂ activates the carboxylic acid for direct reaction with amines, avoiding intermediate isolation.

Procedure:

  • Mix 4-phenylbutanoic acid (10 mmol), dicyclohexylamine (10 mmol), and BF₃·OEt₂ (1 mmol) in toluene (20 mL).
  • Reflux for 8 hours.
  • Cool, wash with water, dry, and concentrate.
  • Purify via flash chromatography.

Yield: 60–70%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
EDC/HOBt 70–85 ≥98 High Moderate
Acid Chloride 80–90 >99 Low High
Mixed Carbonate 65–75 97 Moderate Low
BF₃ Catalysis 60–70 95 Low High

Key Observations:

  • The acid chloride route offers the highest yield and purity, ideal for industrial-scale production.
  • EDC/HOBt is preferable for lab-scale synthesis where racemization is a concern.
  • BF₃ catalysis provides a cost-effective alternative but requires stringent moisture control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ph), 3.45–3.35 (m, 2H, NCH), 2.40 (t, J = 7.6 Hz, 2H, COCH₂), 1.80–1.20 (m, 22H, cyclohexyl + CH₂CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 140.1–125.3 (Ph), 53.2 (NCH), 35.8 (COCH₂), 29.5–24.0 (cyclohexyl).

Chromatographic Validation

  • HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.4 min, purity >99%.

Challenges and Optimization Strategies

  • Steric Hindrance: The bulky dicyclohexylamine group necessitates prolonged reaction times or elevated temperatures.
  • Moisture Sensitivity: Acid chloride methods require anhydrous conditions to prevent hydrolysis.
  • Byproduct Formation: Use of scavengers (e.g., polymer-bound trisamine) improves purity in coupling reactions.

Chemical Reactions Analysis

Types of Reactions: N,N-Dicyclohexyl-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dicyclohexyl-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of N,N-Dicyclohexyl-4-phenylbutanamide and Analogs
Compound Name Core Structure N-Substituents Aryl/Backbone Substituent Molecular Formula (Inferred) Key Features
This compound Butanamide Two cyclohexyl 4-phenyl C₂₃H₃₄N₂O High lipophilicity, extended carbon chain
N,N-Dicyclohexyl-4-nitrobenzamide Benzamide Two cyclohexyl 4-nitro C₁₉H₂₅N₃O₃ Electron-withdrawing nitro group, planar aromatic ring
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide Hydroxy, cyclohexyl 4-chlorophenyl C₁₄H₁₇ClN₂O₂ Hydroxyl group enables hydrogen bonding; chlorophenyl enhances polarity

Key Observations :

  • Backbone Flexibility : The butanamide chain in the target compound provides greater conformational flexibility compared to rigid benzamide or cyclohexanecarboxamide backbones. This may influence binding interactions in biological systems.
  • Substituent Effects : The 4-phenyl group increases lipophilicity relative to the nitro group in N,N-dicyclohexyl-4-nitrobenzamide, which could enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Qualitative) LogP (Predicted) Crystallographic Data Availability
This compound Not reported Low in water; soluble in DCM, DMSO ~5.2 (est.) No
N,N-Dicyclohexyl-4-nitrobenzamide 168–170 (reported) Low in water; soluble in acetone ~3.8 Yes (monoclinic, P2₁/c)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Not reported Moderate in polar solvents ~2.1 No

Key Findings :

  • Melting Points : The nitro-substituted analog exhibits a higher melting point (168–170°C) due to stronger intermolecular interactions (e.g., dipole-dipole from nitro groups and efficient crystal packing) .
  • Solubility : The target compound’s phenylbutanamide backbone likely reduces solubility in polar solvents compared to the hydroxylated analog in Table 2, which benefits from hydrogen bonding .
Table 3: Reported Bioactivities of Structural Analogs
Compound Name Bioactivity Mechanism/Application Source Study
N,N-Dicyclohexyl-4-nitrobenzamide Not explicitly reported Crystallography model compound Acta Crystallogr.
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Antioxidant (DPPH scavenging) Free radical inhibition Molecules (2011)
Hydroxamic acid derivatives (e.g., compound 9) Metal chelation, enzyme inhibition Anticancer, antimicrobial Drug design studies

Insights :

  • Antioxidant Potential: Hydroxamic acid analogs (e.g., compound 9 in ) demonstrate radical-scavenging capabilities, suggesting that introducing a hydroxyl group to this compound could enhance its bioactivity .
  • Enzyme Inhibition : Cyclohexyl and aryl substituents are common in inhibitors of enzymes like histone deacetylases (HDACs) or proteases, though direct evidence for the target compound is lacking .

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